molecular formula C7H8N4 B1324367 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1186310-95-1

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine

Cat. No.: B1324367
CAS No.: 1186310-95-1
M. Wt: 148.17 g/mol
InChI Key: KMNNVCWSIWTUSL-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound with the molecular formula C7H8N4. It features an imidazole ring fused with a pyridine moiety, making it part of the imidazopyridine family.

Biochemical Analysis

Biochemical Properties

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors, influencing their activity and downstream effects .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission . This modulation can lead to changes in cellular excitability and neurotransmitter release. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to kinases can inhibit their catalytic activity, leading to downstream effects on signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . For example, high doses of this compound have been associated with toxic effects, such as liver damage and altered metabolic function . It is important to determine the optimal dosage to achieve the desired effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its effects and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its efficacy. It can be transported by specific transporters or binding proteins, which influence its localization and accumulation . For instance, it may accumulate in certain tissues, such as the liver or brain, where it can exert its effects . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, by targeting signals or post-translational modifications This localization can influence its interactions with other biomolecules and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the construction of the imidazole ring from readily available 2,3-diaminopyridines. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of 2,3-diaminopyridine with a carbonyl compound such as formaldehyde . The reaction conditions often include the use of catalysts like palladium on carbon or Raney nickel for the reduction steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA A receptor agonist and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

3-methylimidazo[4,5-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNNVCWSIWTUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632696
Record name 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-95-1
Record name 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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